molecular formula C16H21NO3 B14219195 tert-Butyl 2-benzamidopent-4-enoate CAS No. 832131-52-9

tert-Butyl 2-benzamidopent-4-enoate

Cat. No.: B14219195
CAS No.: 832131-52-9
M. Wt: 275.34 g/mol
InChI Key: CVHCJRLNQKTYKG-UHFFFAOYSA-N
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Description

tert-Butyl 2-benzamidopent-4-enoate is a synthetic organic compound featuring a benzamido group (amide linkage to a benzene ring), a pent-4-enoate backbone with a terminal double bond, and a tert-butyl ester moiety.

Properties

CAS No.

832131-52-9

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

tert-butyl 2-benzamidopent-4-enoate

InChI

InChI=1S/C16H21NO3/c1-5-9-13(15(19)20-16(2,3)4)17-14(18)12-10-7-6-8-11-12/h5-8,10-11,13H,1,9H2,2-4H3,(H,17,18)

InChI Key

CVHCJRLNQKTYKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC=C)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-benzamidopent-4-enoate typically involves the esterification of 2-benzamidopent-4-enoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene to achieve the desired esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-benzamidopent-4-enoate can undergo oxidation reactions, particularly at the double bond in the pent-4-enoate chain. Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can target the ester functional group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles such as amines or thiols can replace the amide group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution under mild heating.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of diols or carboxylic acids depending on the extent of oxidation.

    Reduction: Formation of tert-butyl 2-benzamidopent-4-enol.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry: tert-Butyl 2-benzamidopent-4-enoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic chemistry.

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and amidases. Its structural features allow for the investigation of enzyme specificity and activity.

Medicine: this compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmacologically active compounds. Its derivatives may exhibit anti-inflammatory, analgesic, or antimicrobial properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including polymers and resins. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 2-benzamidopent-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can be hydrolyzed by esterases, leading to the release of the active benzamide moiety. This moiety can then interact with its molecular targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, methodological and functional comparisons can be drawn from related compounds and techniques:

Structural Elucidation Techniques

The isolation and characterization of Zygocaperoside and Isorhamnetin-3-O glycoside from Z. fabago roots involved UV and NMR spectroscopy, with ¹H-NMR and ¹³C-NMR data critical for confirming their structures . Similarly, tert-butyl 2-benzamidopent-4-enoate would require analogous spectroscopic methods to resolve its amide, ester, and alkene functionalities. For example:

  • ¹H-NMR: The tert-butyl group would appear as a singlet near δ 1.4 ppm, while the alkene protons (pent-4-enoate) would resonate between δ 5.2–5.8 ppm as a multiplet.
  • ¹³C-NMR : The carbonyl carbons (amide and ester) would show signals near δ 165–175 ppm, consistent with related esters and amides .

Table 1: Hypothetical NMR Data Comparison for this compound vs. Zygocaperoside

Functional Group This compound (Predicted) Zygocaperoside
Tert-butyl (¹³C) δ 27–30 ppm (CH₃), δ 80–85 ppm (C-O) N/A (absent in structure)
Amide/ester carbonyl δ 165–175 ppm δ 170–175 ppm (ester)
Alkene (¹H) δ 5.2–5.8 ppm δ 5.1–5.6 ppm (glycoside)

Functional Group Comparisons

  • Tert-butyl esters: Unlike butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) (antioxidants in ), the tert-butyl group here serves as a steric protector rather than a radical scavenger. BHT/BHA inhibit carcinogen-DNA binding via antioxidant activity , whereas this compound’s ester is likely hydrolyzed in vivo to release a carboxylic acid.

Table 2: Functional Role Comparison

Compound Key Functional Groups Primary Role
This compound Benzamido, tert-butyl ester Probable synthetic intermediate
BHT/BHA Phenolic tert-butyl Antioxidant, inhibits DNA adducts
Zygocaperoside Triterpenoid glycoside Natural product with potential bioactivity

Stability and Reactivity

Tert-butyl esters are known for stability under basic conditions but hydrolyze under acidic conditions. This contrasts with methyl or ethyl esters, which are more labile. The alkene in pent-4-enoate may undergo electrophilic additions or serve as a site for further functionalization, analogous to unsaturated fatty acid derivatives.

Research Implications and Limitations

While the provided evidence lacks direct data on this compound, insights from structural analogs and methodologies highlight:

  • Spectroscopic standardization : UV/NMR techniques used for Z. fabago compounds are universally applicable for characterizing similar synthetic molecules.
  • Functional versatility : The tert-butyl group’s role varies contextually, from protection (in esters) to radical stabilization (in antioxidants) .

Future studies should prioritize synthesizing this compound and evaluating its bioactivity, leveraging the analytical frameworks validated in the cited research.

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